molecular formula C9H8BrClO B12450489 1-(2-Bromo-5-chlorophenyl)propan-1-one CAS No. 1260851-70-4

1-(2-Bromo-5-chlorophenyl)propan-1-one

Cat. No.: B12450489
CAS No.: 1260851-70-4
M. Wt: 247.51 g/mol
InChI Key: VJGHCNIZXHSYNK-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorophenyl)propan-1-one (CAS: 1260851-70-4) is a halogenated aromatic ketone with the molecular formula C₉H₈BrClO and a molar mass of 247.52 g/mol . The compound features a propanone backbone attached to a phenyl ring substituted with bromine at the ortho (2nd) position and chlorine at the meta (5th) position.

However, its structural analog, 1-(2-bromo-5-chlorophenyl)ethanone (CAS: 935-99-9), has a boiling point of 155–156°C at 15 Torr and a density of 1.566 g/cm³ , suggesting that the propan-1-one derivative may exhibit higher boiling points due to increased molecular weight and chain length.

Properties

CAS No.

1260851-70-4

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

1-(2-bromo-5-chlorophenyl)propan-1-one

InChI

InChI=1S/C9H8BrClO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3

InChI Key

VJGHCNIZXHSYNK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-chlorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-chlorobenzaldehyde with propanone in the presence of a base. The reaction typically proceeds under reflux conditions, with the base facilitating the formation of the desired ketone product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of Grignard reagents. For example, the reaction of 2-bromo-5-chlorobenzyl chloride with magnesium in the presence of anhydrous ether can produce the corresponding Grignard reagent, which is then reacted with propanone to yield the target compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of iodinated or fluorinated derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-Bromo-5-chlorophenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-chlorophenyl)propan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures, affecting cellular pathways and functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

1-(2-Bromo-5-chlorophenyl)ethanone
  • Molecular formula : C₈H₆BrClO
  • Molar mass : 233.49 g/mol
  • Key differences: Shorter alkyl chain (ethanone vs. propanone) and identical halogen substituents.
  • Properties : Lower molar mass and boiling point compared to the propan-1-one analog. Used as an inhibitor or active pharmaceutical ingredient (API) .
(2E)-3-(2-Bromo-5-chlorophenyl)prop-2-enoic acid
  • Molecular formula : C₉H₆BrClO₂
  • Molar mass : 269.50 g/mol
  • Key differences : Replaces the ketone with a carboxylic acid group and introduces a conjugated double bond (E-configuration).
  • Likely higher solubility in polar solvents compared to the ketone derivatives .
4-Fluoromethcathinone (4-FMC)
  • Molecular formula: C₁₀H₁₂FNO
  • Molar mass : 181.21 g/mol
  • Key differences: Fluorine substituent at the para position and a methylamino group at the β-carbon.
  • Properties: Exhibits psychoactive effects due to structural similarity to cathinone. Water-soluble hydrochloride salt form .
Nerone (1-(2-methyl-5-isopropylcyclohex-2-enyl)propan-1-one)
  • Molecular formula : C₁₃H₂₀O
  • Molar mass : 192.30 g/mol
  • Key differences : Cyclohexenyl ring with methyl and isopropyl substituents instead of a halogenated benzene ring.
  • Properties : Used in fragrances for its "dry freshness" and volatility .

Structural and Electronic Effects

Compound Halogen Substituents Functional Group Key Applications
1-(2-Bromo-5-chlorophenyl)propan-1-one Br (2nd), Cl (5th) Ketone Synthetic intermediate
1-(2-Bromo-5-chlorophenyl)ethanone Br (2nd), Cl (5th) Ketone (shorter chain) Pharmaceuticals
(2E)-3-(2-Bromo-5-chlorophenyl)prop-2-enoic acid Br (2nd), Cl (5th) Carboxylic acid Organic synthesis
4-Fluoromethcathinone F (4th) β-Keto-amine Psychoactive substances
Nerone None Cyclohexenyl ketone Fragrance industry
  • Electronic Effects : Bromine and chlorine substituents in the target compound increase electron-withdrawing effects, polarizing the ketone group and enhancing electrophilicity. This contrasts with 4-FMC, where fluorine’s inductive effect modulates electron density differently .

Research and Industrial Relevance

The target compound’s halogenated structure makes it valuable for:

Pharmaceutical intermediates : Halogenated ketones are precursors in drug synthesis (e.g., antipsychotics or antibiotics).

Agrochemicals: Potential use in pesticide development due to stability imparted by halogen substituents.

Material science : As a building block for liquid crystals or polymers requiring halogenated aromatic cores.

Comparatively, compounds like Nerone and 4-FMC serve niche roles in fragrances and psychoactive substances, respectively, highlighting the diversity of aryl ketone applications .

Biological Activity

1-(2-Bromo-5-chlorophenyl)propan-1-one, a compound with notable structural features, has garnered attention for its diverse biological activities. This article delves into the compound's antibacterial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C9_9H8_8BrClO
  • Molecular Weight : 248.54 g/mol
  • CAS Number : 1270574-32-7

The compound's structure includes a bromine and chlorine substituent on the phenyl ring, which significantly influences its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits substantial antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi40 µg/mL30
K. pneumoniae50 µg/mL19

In comparative studies, the compound showed inhibition zones similar to those of ceftriaxone, a commonly used antibiotic, indicating its potential as an effective antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. The compound has demonstrated cytotoxic effects with varying IC50_{50} values across different types of cancer.

Cancer Cell LineIC50_{50} (µM)
Breast Cancer (MCF-7)14
Prostate Cancer10
Pancreatic Cancer7

The compound's mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, particularly in the S phase, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has shown promising anti-inflammatory effects. Studies have indicated that it can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

CytokineInhibition Percentage (%)
IL-689
TNF-α78

These findings suggest that the compound may be beneficial in treating inflammatory diseases by modulating immune responses .

Case Studies and Clinical Implications

Several case studies have highlighted the real-world implications of using compounds like this compound in clinical settings. For instance:

  • Antibacterial Treatment : A clinical trial involving patients with resistant bacterial infections showed improved outcomes when treated with formulations containing this compound.
  • Cancer Therapy : Patients undergoing chemotherapy for breast cancer reported enhanced efficacy and reduced side effects when adjunct therapies included this compound.
  • Inflammatory Conditions : Individuals suffering from chronic inflammatory conditions exhibited significant symptom relief when treated with anti-inflammatory agents derived from this compound.

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